REACTION_CXSMILES
|
[C:1]1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:12]([O-:16])([O-])[O:13][CH3:14].[NH:17]1[CH2:22]C(=O)[CH2:20][CH2:19][C:18]1=[O:24].C(N(CC)CC)C>CO>[CH3:1][O:16][C:12]1([O:13][CH3:14])[CH2:22][NH:17][C:18](=[O:24])[CH2:19][CH2:20]1
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
methyl orthoformate
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(OC)([O-])[O-]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC(C1)=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (CHCl3 :MeOH=15:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1(CCC(NC1)=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |